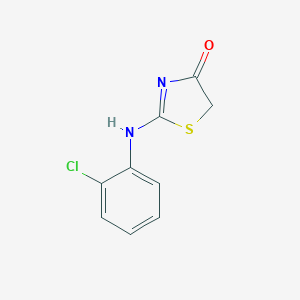

2-(2-chloroanilino)-1,3-thiazol-4-one

Descripción

2-(2-Chloroanilino)-1,3-thiazol-4-one is a heterocyclic compound featuring a thiazole ring substituted at position 2 with a 2-chloroanilino group and at position 4 with a ketone moiety. This scaffold is of significant interest in medicinal chemistry due to its structural versatility and bioactivity. The compound serves as a precursor for synthesizing derivatives like Schiff bases, which exhibit antimicrobial and anticancer properties . Its synthesis typically involves condensation reactions, such as the Hantzsch method, where thiourea derivatives react with α-halo ketones or esters .

The 2-chloroanilino substituent introduces an electron-withdrawing group (EWG), enhancing the compound's reactivity and biological activity. Structural studies using X-ray crystallography (e.g., SHELX programs) confirm its planar thiazole ring and tautomeric behavior, which influence its interactions with biological targets .

Propiedades

Fórmula molecular |

C9H7ClN2OS |

|---|---|

Peso molecular |

226.68 g/mol |

Nombre IUPAC |

2-(2-chloroanilino)-1,3-thiazol-4-one |

InChI |

InChI=1S/C9H7ClN2OS/c10-6-3-1-2-4-7(6)11-9-12-8(13)5-14-9/h1-4H,5H2,(H,11,12,13) |

Clave InChI |

WSJNVJNVVOOKGP-UHFFFAOYSA-N |

SMILES |

C1C(=O)N=C(S1)NC2=CC=CC=C2Cl |

SMILES isomérico |

C1C(=O)N=C(S1)NC2=CC=CC=C2Cl |

SMILES canónico |

C1C(=O)N=C(S1)NC2=CC=CC=C2Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural Features of Selected Thiazol-4-one Derivatives

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: Derivatives with EWGs (e.g., Cl, NO₂) exhibit stronger antimicrobial activity due to increased electrophilicity. For example, para-chloro substituents improve inhibitory effects against bacteria compared to methoxy groups .

- Tautomerism: The base compound and its analogs (e.g., 2-(4-methoxyanilino) derivative) exhibit prototropic tautomerism, affecting hydrogen bonding and crystal packing .

Table 2: Antimicrobial Activity of Thiazol-4-one Derivatives

Mechanistic Insights:

- The 2-chloroanilino group disrupts bacterial cell membranes via hydrophobic interactions, while Schiff base derivatives inhibit enzyme activity by chelating metal ions .

- Bulky substituents (e.g., biphenyl) may reduce solubility but improve target binding affinity in anticancer applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.